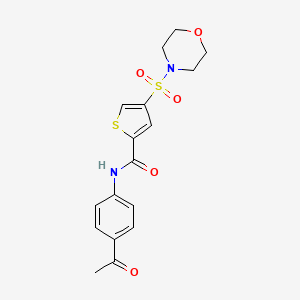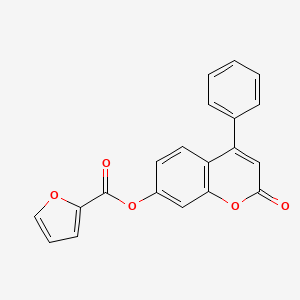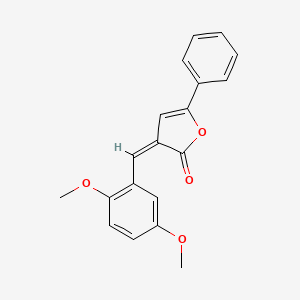![molecular formula C17H30N4O3S B5520651 N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)
N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methanesulfonamide derivatives involves complex chemical processes. For example, Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, showcasing the intricate steps involved in such syntheses (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives has been extensively studied. Jacobs et al. (2013) reported on the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, illustrating the detailed molecular configurations these compounds can possess (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving methanesulfonamide compounds are varied and complex. For instance, Pettinari et al. (1995) investigated the synthesis and spectroscopic investigations of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, which included methanesulfonamide derivatives, demonstrating the reactivity and interaction with other chemical entities (Pettinari et al., 1995).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives can be quite distinctive. Clark et al. (1984) studied organoplatinum(IV) compounds, including methanesulfonamide derivatives, providing insights into their physical characteristics (Clark et al., 1984).
Chemical Properties Analysis
The chemical properties of these compounds are defined by their unique molecular structures. Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, revealing significant chemical properties specific to these compounds (Li et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
One study discusses the synthesis and structural analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, highlighting the complex's potential for further biological activity investigations due to its unique coordination behavior (Fang-Lin Li et al., 2010). Another research focuses on the synthesis of novel pyrazole methanesulfonates, indicating their insecticidal activity and providing insights into the structural requirements for activity (B. L. Finkelstein & C. Strock, 1997).
Catalytic and Biological Activities
Research by Colby, Stirling, and Dalton (1977) on the soluble methane mono-oxygenase of Methylococcus capsulatus (Bath) describes its broad substrate range, including n-alkanes and aromatics, underlining the enzyme's versatility in organic synthesis and bioremediation (J. Colby, D. Stirling, & H. Dalton, 1977). This highlights a potential area of research for compounds with similar structural motifs to N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide in enzyme mimicry or inhibition studies.
Coordination Chemistry and Supramolecular Structures
Several studies explore the self-assembly and coordination polymers formed with pyrazol-1-yl derivatives, demonstrating their utility in creating novel materials with potential applications in catalysis, molecular recognition, and as sensors (Gema Durá et al., 2013). These findings could be relevant for the development of new materials or catalytic systems based on the structural framework of N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide.
Molecular Interactions and Crystal Engineering
Research on nimesulide derivatives, including methanesulfonamide variations, provides insights into the importance of molecular interactions in crystal engineering, potentially guiding the design of new drugs or materials with desired physical properties (Tanusri Dey et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3S/c1-12(2)15-10-20(11-16(15)19-25(5,23)24)17(22)7-6-8-21-14(4)9-13(3)18-21/h9,12,15-16,19H,6-8,10-11H2,1-5H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWURUFIODMFAP-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCC(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)
![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)



![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)


![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)